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molecular formula C12H18N2O B8581861 N,N-Dimethyl 4-(4-aminophenyl)butanamide

N,N-Dimethyl 4-(4-aminophenyl)butanamide

Cat. No. B8581861
M. Wt: 206.28 g/mol
InChI Key: DPPZTMBFIBBBFN-UHFFFAOYSA-N
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Patent
US08648105B2

Procedure details

1 N NaOH solution (3 mL) was added to a solution of N,N-Dimethyl 4-[4-(2,2,2-Trifluoroacetylamino)phenyl]butanamide (Formula 46) (0.17 g, 0.55 mmol) in methanol (2 mL) at room temperature. The mixture was stirred for 14 hour. The mixture was partitioned with chloroform (25 mL) and water (25 mL). The organic layer was dried over MgSO4, and concentrated and the residue was purified with silica gel column chromatography (dichloromethane:acetone, 9:1) to give N,N-Dimethyl 4-(4-aminophenyl)butanamide (Formula 47) (74 mg, 66%) as a white solid. 1H NMR δ 6.97 (d, 2H, J=8.3 Hz), 6.61 (d, 2H, J=8.3 Hz), 3.56 (br s, 2H), 2.92 (s, 6H), 2.56 (t, 2H, J=7.7 Hz), 2.28 (t, 2H, J=7.7 Hz), 1.91 (p, 2H, J=7.7 Hz).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
N,N-Dimethyl 4-[4-(2,2,2-Trifluoroacetylamino)phenyl]butanamide
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Formula 46
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][N:4]([CH3:23])[C:5](=[O:22])[CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15]C(=O)C(F)(F)F)=[CH:11][CH:10]=1>CO>[CH3:23][N:4]([CH3:3])[C:5](=[O:22])[CH2:6][CH2:7][CH2:8][C:9]1[CH:10]=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
N,N-Dimethyl 4-[4-(2,2,2-Trifluoroacetylamino)phenyl]butanamide
Quantity
0.17 g
Type
reactant
Smiles
CN(C(CCCC1=CC=C(C=C1)NC(C(F)(F)F)=O)=O)C
Name
Formula 46
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(CCCC1=CC=C(C=C1)NC(C(F)(F)F)=O)=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 14 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned with chloroform (25 mL) and water (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel column chromatography (dichloromethane:acetone, 9:1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CN(C(CCCC1=CC=C(C=C1)N)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 74 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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